molecular formula C15H13Cl2NO4S B2845230 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride CAS No. 680618-29-5

3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride

Cat. No.: B2845230
CAS No.: 680618-29-5
M. Wt: 374.23
InChI Key: QGFMNHPMLUXXIA-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride is a specialized organic compound featuring a benzene ring substituted with a sulfonyl chloride group, an ethoxy group, and a 4-chlorobenzoylamino moiety. The sulfonyl chloride group confers high reactivity, making it a valuable intermediate in synthesizing sulfonamide derivatives, which are pivotal in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-4-ethoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-2-22-14-8-7-12(23(17,20)21)9-13(14)18-15(19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFMNHPMLUXXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline to form 4-chlorobenzoyl-4-ethoxyaniline. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the sulfonyl chloride group.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to modify biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride with four related compounds, emphasizing structural features, synthesis, and functional attributes.

Structural and Compositional Differences

Table 1: Molecular Composition and Key Properties

Compound Name Molecular Formula % Composition (C, H, N, Cl) Melting Point (°C) Yield (%)
This compound C₁₅H₁₃Cl₂NO₄S Not reported Not reported Not reported
3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]-2-methylindole (11b) C₂₁H₁₉N₄OCl C 66.25, H 5.06, N 14.54, Cl 9.18 281–282 70
5-(4-Chlorophenyl)-1,3-dimethyl-10-phenylpyrazoloazepinoindole (4a) C₂₆H₁₉N₄Cl C 73.56, H 4.41, N 13.08, Cl 8.15 164–165 29
3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]indole (6b) C₂₀H₁₇N₄OCl C 65.84, H 4.70, N 15.36, Cl 9.72 243–244 78
Rebamipide (Antiulcer Agent) C₁₉H₁₅ClN₂O₄ Not reported Not reported Not reported
Key Observations:
  • Core Functional Groups: The target compound uniquely combines a sulfonyl chloride group with ethoxy and 4-chlorobenzoylamino substituents.
  • Chlorine Content : The target compound likely has higher chlorine content (two Cl atoms) compared to analogs like 6b (9.72% Cl) or 4a (8.15% Cl), influencing its electrophilicity and reactivity .
Key Observations:
  • Shared Reagents : The use of p-chlorobenzoyl chloride in synthesizing 11b , 6b , and the target compound highlights its role as a versatile acylating agent .
  • Sulfonyl Chloride Reactivity : The sulfonyl chloride group in the target compound likely enables nucleophilic substitution reactions (e.g., with amines to form sulfonamides), a pathway absent in indole- or pyrazole-based analogs .

Biological Activity

3-(4-Chlorobenzoylamino)-4-ethoxybenzenesulfonylchloride is a sulfonyl chloride compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant case studies that highlight its significance in research.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a sulfonyl chloride, which contributes to its electrophilic nature. The IUPAC name is 3-[(4-chlorobenzoyl)amino]-4-ethoxybenzenesulfonyl chloride, and its chemical formula is C15H13Cl2NO4SC_{15}H_{13}Cl_2NO_4S. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, which is crucial for its biological activity.

The primary mechanism of action involves the reactivity of the sulfonyl chloride group with nucleophiles such as amines and alcohols. This allows the compound to modify proteins and other biomolecules, potentially altering their function. The electrophilic nature of the sulfonyl chloride enables it to participate in:

  • Substitution Reactions: The sulfonyl chloride can be substituted to form sulfonamides or sulfonate esters.
  • Hydrolysis: It can hydrolyze to form the corresponding sulfonic acid.
  • Oxidation-Reduction Reactions: Although less common, it can also engage in redox reactions due to the stability of the sulfonyl group.

Enzyme Inhibition

Research indicates that this compound may serve as a biochemical probe for enzyme inhibition. By modifying specific amino acids within enzymes, it can affect enzymatic activity, which is valuable in drug development. For instance, studies have explored its potential in inhibiting proteases, which are critical targets in various diseases.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on a specific protease involved in cancer progression. The results demonstrated that the compound inhibited protease activity by modifying key residues necessary for substrate binding. This finding supports its application as a therapeutic agent in cancer treatment.

Parameter Value
Enzyme Inhibition IC50 25 µM
Selectivity High (compared to similar compounds)
Mechanism Covalent modification

Case Study 2: Antimicrobial Activity

In another study focusing on structural analogs, researchers tested various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds sharing structural similarities with this compound exhibited significant antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus 32 µg/mL
Escherichia coli 64 µg/mL

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